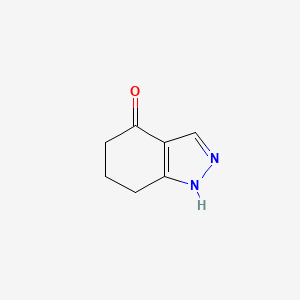

6,7-dihydro-1H-indazol-4(5H)-one

説明

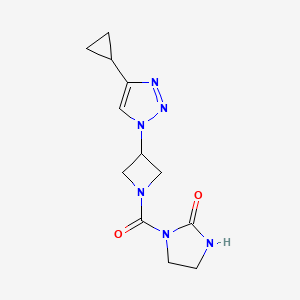

6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 6,7-dihydro-1H-indazol-4(5H)-one is1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9) . The compound’s canonical SMILES is C1CC2=C(C=NN2)C(=O)C1 . Physical And Chemical Properties Analysis

6,7-dihydro-1H-indazol-4(5H)-one has a molecular weight of 136.15 g/mol . It has a computed XLogP3-AA value of 0.4 . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 136.063662883 g/mol . The topological polar surface area is 45.8 Ų . The compound has a heavy atom count of 10 .科学的研究の応用

Synthesis of Oximes

Refluxing 3-perfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones with a 4-fold excess of hydroxylamine hydrochloride in pyridine results in their (E)-oximes. This process is a key step in the synthesis of various oxime derivatives .

Alkylation and Acylation

The obtained oximes from the above process can be alkylated with ethyl iodide and acylated with carboxylic acids chlorides to obtain (E)-O-alkyl- and (E)-O-acyloximes respectively .

Aromatization by Semmler-Wolff Reaction

Heating oximes in PPA at 120°C results in their aromatization by the Semmler-Wolff reaction .

Generation of 4-Amino-1-Aryl-5,6-Dimethyl-1H-Indazole-3-Carboxylic Acids

This is achieved from the hydrolysis of perfluoroalkyl groups and 3-trifluoromethylindazolone oximes .

Generation of 1-(4-Amino-1-Aryl-5,6-Dimethyl-1H-Indazol-3-Yl)-Fluoroalkan-1-Ones

This is achieved from 3-perfluoroethyl- and 3-perfluoropropylindazolone oximes .

Synthesis of Isoxazole and Isoxazoline Derivatives

By reaction of 5,5-dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-diones with hydroxylamine and hydrazine hydrate, 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones and 6,7-dihydro-1H-indazol-4(5H)-ones were prepared containing a nitromethyl substituent in the side chain. Based on the nitromethyl group of the latter, nitrile oxide intermediates were generated that were brought into reaction of 1,3-dipolar addition with phenylacetylene, styrene, and vinyl ethyl ether with the formation of the corresponding isoxazole and isoxazoline derivatives .

Safety and Hazards

特性

IUPAC Name |

1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVZDXDCPRQZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-1H-indazol-4(5H)-one | |

CAS RN |

499206-33-6 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the common synthetic routes to obtain 6,7-dihydro-1H-indazol-4(5H)-ones?

A: Several methods have been explored for synthesizing 6,7-dihydro-1H-indazol-4(5H)-one derivatives. One approach involves the reaction of 5,5-dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione with DMF-DMA and phenylhydrazines, followed by cyclization in ethanol. [] Another method utilizes a one-pot three-component reaction involving aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate in DMSO. [] Additionally, reductive ring-opening of 3,6,6-trimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime in the presence of molybdenum hexacarbonyl can also yield 6,7-dihydro-1H-indazol-4(5H)-one. []

Q2: What are some of the key structural features of 6,7-dihydro-1H-indazol-4(5H)-one derivatives?

A: 6,7-dihydro-1H-indazol-4(5H)-ones are characterized by a fused bicyclic structure comprising a pyrazole ring fused to a cyclohexanone ring. The presence of various substituents on the aromatic ring and the nitrogen atoms allows for structural diversity, which can be exploited for developing compounds with specific properties. [, ] For instance, X-ray crystallography has been employed to confirm the structure of 5-dimethyl-2-[(2-phenylhydrazinyl)methylene] cyclohexane-1,3-dione, a key intermediate in the synthesis of 6,7-dihydro-1H-indazol-4(5H)-one. []

Q3: How can 6,7-dihydro-1H-indazol-4(5H)-ones be further functionalized?

A: 6,7-dihydro-1H-indazol-4(5H)-ones serve as versatile building blocks for synthesizing more complex molecules. For example, they can undergo sulfa-Michael/aldol cascade reactions with 1,4-dithiane-2,5-diol, leading to spiro indazole-tetrahydrothiophenes. [] Moreover, the reaction of 5-arylmethylidene-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-ones with azomethine ylide, generated in situ from isatin and sarcosine, yields dispiro[indazole-5,3′-pyrrolidine-2′,3″-indole] derivatives. []

Q4: Are there specific applications for conjugates of 6,7-dihydro-1H-indazol-4(5H)-ones?

A: Research has explored conjugating 6,7-dihydro-1H-indazol-4(5H)-ones with other bioactive molecules like betulonic and betulinic acids. These conjugates are prepared via acylation reactions with suitable derivatives of the acids and 6,7-dihydro-1H-indazol-4(5H)-one. This strategy shows promise for developing novel compounds with potentially enhanced biological activities. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]quinoline-3-carbaldehyde](/img/structure/B2573543.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2573546.png)

![N-(furan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573547.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2573552.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)

![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)